molecular formula C35H58O9 B040751 Bafilomycin A CAS No. 116764-51-3

Bafilomycin A

货号: B040751
CAS 编号: 116764-51-3
分子量: 622.8 g/mol
InChI 键: XDHNQDDQEHDUTM-XJKSCTEHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Bafilomycin A is typically isolated from the fermentation broth of Streptomyces griseus. The process involves culturing the bacterium under specific conditions that promote the production of this compound. The compound is then extracted using organic solvents and purified through techniques such as high-speed counter-current chromatography (HSCCC) and liquid-liquid extraction .

Industrial Production Methods: Industrial production of this compound follows a similar approach, with large-scale fermentation of Streptomyces griseus. The fermentation broth is subjected to a series of extraction and purification steps to isolate this compound in high purity. The use of three-phase solvent systems has been shown to be effective in removing impurities and enhancing the yield of this compound .

化学反应分析

Types of Reactions: Bafilomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for research purposes.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions can lead to the formation of deoxygenated compounds.

科学研究应用

Cancer Therapy

Bafilomycin A1 has garnered attention for its potential in cancer treatment due to its ability to modulate autophagy and induce apoptosis in cancer cells.

  • Mechanism of Action : BafA1 inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and subsequent apoptotic cell death. This mechanism has been shown to effectively suppress the growth of various cancer cell lines, including osteosarcoma and colon cancer cells .
  • Case Studies :
    • Colon Cancer : Research indicates that BafA1 can reduce cell proliferation and trigger apoptosis in colon cancer cells by modulating ATPase activity and calcium signaling pathways. In human colon cancer samples, BafA1 increased basal ATPase activity while decreasing Na+/K+ ATPase activity, suggesting a potential therapeutic role in enhancing cancer treatment outcomes .
    • Osteosarcoma : In MG63 osteosarcoma cells, BafA1 was found to significantly inhibit cell proliferation and promote apoptosis by disrupting autophagic flux .

Wound Healing

Recent studies have highlighted the role of Bafilomycin A1 in promoting wound healing, particularly in diabetic models.

  • Research Findings : A study involving diabetic mice demonstrated that treatment with BafA1 accelerated chronic refractory wound healing. The compound enhanced cell proliferation and collagen production while modulating inflammatory responses, indicating its potential as a therapeutic agent for improving wound healing outcomes .

Fungal Infections

Bafilomycin A has also been investigated for its efficacy against fungal infections.

  • Clinical Applications : Guidelines for treating established fungal infections have included BafA1 as part of a regimen against various pathogens such as Candida and Aspergillus. Its mechanism as a V-ATPase inhibitor may contribute to disrupting fungal cell viability by affecting pH homeostasis within fungal vacuoles .

Autophagy Research

Bafilomycin A1 is widely used in autophagy research due to its ability to inhibit the later stages of autophagy.

  • Autophagy Studies : By inhibiting V-ATPase, BafA1 serves as a valuable tool for studying the dynamics of autophagic processes in various cellular contexts. It helps researchers understand how autophagy contributes to cellular health and disease mechanisms .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Cancer TherapyInhibits autophagosome-lysosome fusionInduces apoptosis in colon cancer and osteosarcoma cells
Wound HealingPromotes cell proliferation and collagenAccelerates healing in diabetic mouse models
Fungal InfectionsDisrupts pH homeostasis in fungal cellsEffective against Candida and Aspergillus infections
Autophagy ResearchInhibits V-ATPase activityValuable for studying autophagic processes

相似化合物的比较

Similar Compounds: Bafilomycin A is part of a family of compounds that includes bafilomycin B, C, D, and E. These compounds share a similar macrolide structure and exhibit comparable biological activities .

Uniqueness: What sets this compound apart from its analogs is its potent inhibitory effect on V-ATPase and its ability to disrupt intracellular pH homeostasis. This makes it a valuable tool in research applications aimed at understanding the role of V-ATPase in cellular processes and developing new therapeutic strategies .

生物活性

Bafilomycin A is a macrolide antibiotic known primarily for its role as an inhibitor of vacuolar-type H+-ATPase (V-ATPase), which plays a crucial role in lysosomal acidification and autophagic processes. This compound has garnered attention for its diverse biological activities, particularly in cancer therapy, inflammation modulation, and potential antiviral effects.

This compound exerts its biological effects primarily through the inhibition of V-ATPase, leading to the disruption of lysosomal function. This inhibition prevents the acidification of lysosomes, which is essential for the degradation of autophagic cargo and the proper functioning of lysosomal enzymes. The compound has been shown to impact various cellular processes:

  • Autophagy Inhibition : this compound disrupts autophagosome-lysosome fusion, leading to the accumulation of autophagosomes and impaired degradation of cellular components .
  • Induction of Apoptosis : It has been observed that this compound can induce caspase-independent apoptosis by promoting the translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus .
  • Inflammasome Activation : Recent studies indicate that this compound enhances the activation of the NLRP3 inflammasome in response to lipopolysaccharides (LPS), suggesting a role in inflammatory responses .

Case Studies and Experimental Data

  • Cancer Therapy :
    • In a study involving pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells, this compound was found to effectively inhibit cell growth at low concentrations (1 nM). The compound induced significant cytotoxicity by disrupting autophagy and promoting apoptosis in various leukemia cell lines .
    • Table 1 summarizes the effects of this compound on different leukemia cell lines:
    Cell LineConcentration (nM)Cell Viability (%)
    6970.575
    697145
    Nalm-60.570
    Nalm-6140
  • Inflammatory Response :
    • An investigation into the effects of this compound on primary human macrophages revealed that it exacerbated LPS-induced NLRP3 inflammasome activation, indicating its potential role in modulating immune responses .
  • Viral Inhibition :
    • Preliminary findings suggest that this compound may hinder viral entry mechanisms by affecting endosomal pH, which is critical for viral fusion processes. This has implications for its use in treating viral infections, including SARS-CoV-2 .

Impact on ATPase Activity

This compound significantly affects ATPase activity within various tissues:

  • In rat liver studies, it was shown to increase Ca²⁺ ATPase activity while decreasing Na⁺/K⁺ ATPase activity, indicating a shift in cellular ion homeostasis that could impact overall cellular function .

Table 2: Effects on ATPase Activity

ATPase TypeControl Activity (μmol Pi/mg protein/h)Activity with this compound (μmol Pi/mg protein/h)
Na⁺/K⁺ ATPase3.201.95
Ca²⁺ ATPase (EPR)3.038.09

属性

Key on ui mechanism of action

The bafilomycins are a family of toxic macrolide antibiotic derived from Streptomyces griseus. These compounds all appear in the same fermentation and have quite similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase).

CAS 编号

116764-51-3

分子式

C35H58O9

分子量

622.8 g/mol

IUPAC 名称

(3Z,5E,7R,8S,9R,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

InChI

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/b14-12+,20-13+,21-16+,29-17-/t22-,23-,24+,25+,26+,27-,28+,30+,31-,32-,33-,35-/m1/s1

InChI 键

XDHNQDDQEHDUTM-XJKSCTEHSA-N

SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C

手性 SMILES

C[C@@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)/C

规范 SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C

Key on ui other cas no.

116764-51-3

Pictograms

Irritant

同义词

bafilomycin A

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。